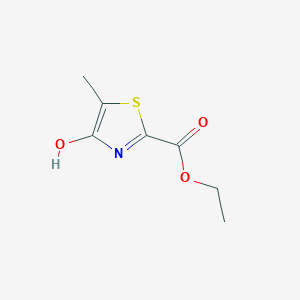

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

説明

BenchChem offers high-quality Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-3-11-7(10)6-8-5(9)4(2)12-6/h9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTYLIJXUZQDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(S1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576941 | |

| Record name | Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133833-93-9 | |

| Record name | Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Pharmacological Profiling of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

Executive Summary

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (CAS: 133833-93-9) is a highly functionalized heteroaromatic compound that serves as a critical scaffold in medicinal chemistry. Characterized by its dense array of electronic interactions and dynamic tautomerism, this molecule has been foundational in the development of 5-lipoxygenase (5-LOX) inhibitors. This whitepaper provides an in-depth technical analysis of its structural dynamics, pharmacological mechanism of action, and de novo synthetic methodology.

Molecular Architecture & Physicochemical Profile

The 1,3-thiazole ring of this compound is substituted at all available carbon positions, creating a highly specialized pharmacophore:

-

Position 2 (Ethyl Carboxylate): Acts as an electron-withdrawing group (EWG). It stabilizes the heteroaromatic ring and provides a vector for esterase-cleavable prodrug design, modulating the molecule's lipophilicity.

-

Position 4 (Hydroxyl Group): Essential for the compound's tautomeric behavior. It acts as a potent hydrogen bond donor and a primary site for metal chelation within enzymatic pockets.

-

Position 5 (Methyl Group): Provides necessary steric bulk and localized lipophilicity, which is crucial for anchoring the molecule within hydrophobic active sites.

Tautomeric Dynamics

The molecule exists in a dynamic keto-enol equilibrium between the 4-hydroxythiazole (enol) form and the thiazol-4(5H)-one (keto) form. In polar protic environments, the equilibrium is thermodynamically driven toward the enol form due to the stabilization conferred by the aromatic 6π-electron system of the thiazole core .

Quantitative Physicochemical Data

| Property | Value | Structural Significance |

| CAS Number | 133833-93-9 | Standardized chemical registry identifier. |

| Molecular Formula | C₇H₉NO₃S | Indicates a high degree of heteroatom functionalization. |

| Molecular Weight | 187.22 g/mol | Low molecular weight, ideal for lead compound optimization. |

| Monoisotopic Mass | 187.0303 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| Melting Point | 163–164 °C | Indicates strong intermolecular hydrogen bonding in the solid state. |

| SMILES | CCOC(=O)C1=NC(=C(C)S1)O | Computational mapping identifier. |

Mechanistic Role in 5-Lipoxygenase (5-LOX) Inhibition

The 4-hydroxythiazole class is highly regarded for its potent inhibition of 5-lipoxygenase (5-LOX), the enzyme responsible for the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid .

5-LOX relies on a non-heme iron atom at its catalytic center, which cycles between the inactive Fe(II) and the active Fe(III) states during oxygenation. Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate functions as a dual-action inhibitor:

-

Redox Reduction: The electron-rich 4-hydroxythiazole core acts as a mild reducing agent. It transfers an electron to the active Fe(III) center, reverting the enzyme to its resting Fe(II) state.

-

Direct Chelation: The spatial arrangement of the C4-hydroxyl oxygen and the adjacent heteroatoms provides a bidentate chelation motif that physically sequesters the iron atom, blocking arachidonic acid entry.

Figure 1: 5-LOX pathway and targeted redox inhibition by the 4-hydroxythiazole core.

Synthetic Methodology: De Novo Assembly

The synthesis of this highly substituted 1,3-thiazole core utilizes a convergent condensation approach between ethyl thiooxamate and 2-bromopropanoyl chloride. The protocol below is engineered as a self-validating system to ensure high yield and structural integrity.

Step 1: N-Acylation

-

Causality: The primary amine of ethyl thiooxamate is highly nucleophilic. Reacting it with 2-bromopropanoyl chloride in an anhydrous aprotic solvent (THF) at 0 °C ensures selective N-acylation over S-alkylation, forming the necessary linear intermediate.

-

Procedure: Dissolve ethyl thiooxamate (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Add triethylamine (TEA, 1.2 eq). Dropwise add 2-bromopropanoyl chloride (1.05 eq) while strictly maintaining the reaction temperature at 0 °C.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The complete disappearance of the highly polar thiooxamate spot and the emergence of a higher Rf intermediate spot confirms successful acylation.

Step 2: Base-Catalyzed Intramolecular Cyclization

-

Causality: The intermediate N-(2-bromopropanoyl)thiooxamate contains a nucleophilic thiocarbonyl sulfur and an adjacent electrophilic alpha-carbon bearing a bromide leaving group. Thermal energy drives an intramolecular SN2 displacement, closing the 5-membered ring. TEA is maintained in the system to neutralize the generated HBr; failing to scavenge this acid would result in the hydrolytic cleavage of the C2 ethyl ester.

-

Procedure: Warm the reaction mixture to 60 °C and reflux for 2 to 4 hours.

-

Self-Validation: The cyclization is physically accompanied by the precipitation of TEA·HBr salts. Filter the salts, concentrate the filtrate, and perform an immediate LC-MS analysis. The presence of the target mass ( [M+H]+=188.0 Da) confirms successful ring closure.

Step 3: Purification and Tautomeric Stabilization

-

Causality: The crude product contains a kinetic mixture of keto-enol tautomers. Recrystallization from a polar protic solvent thermodynamically drives the equilibrium entirely toward the highly crystalline, aromatic 4-hydroxythiazole (enol) form.

-

Procedure: Recrystallize the crude solid from a hot ethanol/water mixture (80:20). Filter the resulting crystals and dry under high vacuum for 12 hours.

Figure 2: Step-by-step synthetic workflow for the construction of the 1,3-thiazole core.

Analytical Validation Protocols

To ensure rigorous scientific integrity, the synthesized batch must be validated using orthogonal analytical techniques to confirm both purity and the correct tautomeric state.

| Analytical Method | Expected Signal / Data Point | Structural Confirmation |

| ¹H NMR (400 MHz, DMSO-d₆) | Broad singlet at ~10.5 ppm (1H) | Confirms the presence of the -OH group (enol tautomer); D₂O exchangeable. |

| ¹H NMR (400 MHz, DMSO-d₆) | Sharp singlet at ~2.2 ppm (3H) | Confirms the C5-methyl group attachment. |

| ¹³C NMR (100 MHz, DMSO-d₆) | Resonance at ~162 ppm (C4) and ~152 ppm (C2) | Validates the aromaticity of the thiazole ring. |

| ¹³C NMR (100 MHz, DMSO-d₆) | Absence of signal at 50-60 ppm | Confirms the absence of the sp³ methine carbon (rules out the keto tautomer). |

| HRMS-ESI | Calculated [M+H]+ : 188.0376 | Exact mass match verifies the elemental composition (Found: ~188.0378). |

References

-

Kerdesky, F. A. J., Holms, J. H., Moore, J. L., Bell, R. L., Dyer, R. D., Carter, G. W., & Brooks, D. W. (1991). "4-Hydroxythiazole inhibitors of 5-lipoxygenase." Journal of Medicinal Chemistry, 34(7), 2158–2165.[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 15691762, Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate." PubChem.[Link]

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate solubility data

An In-Depth Technical Guide to the Solubility of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies for determining the solubility of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. As a senior application scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind these experimental choices, ensuring a robust and reproducible approach to characterizing this key physicochemical property.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For a compound such as Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate, understanding its solubility profile is paramount in early-stage drug development.[1][2] Poorly water-soluble compounds often exhibit low and variable oral absorption, posing significant challenges for formulation development.[1] Therefore, accurate and reliable solubility data is the bedrock upon which successful formulation strategies are built.

This guide will focus on the established methods for determining both thermodynamic and kinetic solubility, providing the theoretical background and practical steps necessary for their successful implementation.

Physicochemical Properties of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

A foundational understanding of the molecule's intrinsic properties is essential for interpreting solubility data.

| Property | Value | Source |

| Molecular Formula | C7H9NO3S | [3] |

| Molecular Weight | 187.219 g/mol | [3] |

| Melting Point | 163-164 ºC | [3] |

| SMILES | CCOC(=O)C1=NC(=C(C)S1)O | [3] |

| InChIKey | XGTYLIJXUZQDJK-UHFFFAOYSA-N | [3] |

Determination of Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure, in the presence of excess solid solute.[1][4] The saturation shake-flask method is widely regarded as the most reliable technique for determining thermodynamic solubility.[2]

The Saturation Shake-Flask Method: A Step-by-Step Protocol

This method is based on achieving a saturated solution at equilibrium, followed by the separation of the solid and liquid phases and quantification of the dissolved solute.

3.1.1 Rationale for Experimental Choices

-

Excess Solid: The addition of an excess of the solid compound ensures that the solution reaches saturation.[2] It is crucial, however, not to add an amount so large that it alters the properties of the solvent.[2]

-

Equilibration Time: Sufficient time for shaking is necessary to ensure that the system has reached thermodynamic equilibrium. This can vary from 24 to 72 hours depending on the compound and the solvent system.

-

Temperature Control: Solubility is temperature-dependent, making precise temperature control essential for reproducible results.[4]

-

Phase Separation: Complete separation of the undissolved solid from the saturated solution is critical to avoid overestimation of the solubility. Centrifugation followed by filtration is a robust method.

3.1.2 Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

3.1.3 Detailed Protocol

-

Preparation: Add an excess amount of crystalline Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 48 hours to ensure equilibrium is reached.

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand for a short period to allow the bulk of the solid to sediment.

-

Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the suspended solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

High-Throughput Screening: Kinetic Solubility

In early drug discovery, when compound availability is limited, kinetic solubility assays are often employed.[1] These methods are faster and require less material than thermodynamic solubility measurements.[5] Kinetic solubility is measured from a non-equilibrium state and can be influenced by factors such as the rate of solvent addition and the initial concentration of the compound.[1]

Turbidimetric Solubility Assay

This method involves adding a concentrated solution of the compound in an organic solvent (like DMSO) to an aqueous buffer and detecting the point at which precipitation occurs.

4.1.1 Experimental Workflow

Caption: Workflow for Kinetic Solubility by Turbidimetry.

4.1.2 Detailed Protocol

-

Stock Solution: Prepare a high-concentration stock solution of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate in DMSO (e.g., 10 mM).

-

Titration: In a 96-well plate, add aliquots of the DMSO stock solution to wells containing the aqueous buffer of interest (e.g., PBS pH 7.4).

-

Turbidity Measurement: After each addition and a brief mixing period, measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: Plot the measured turbidity against the concentration of the compound in each well. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is crucial for accurately quantifying the concentration of the dissolved compound.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for the analysis of thiazole derivatives.[7][8]

HPLC Method Parameters (Example)

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: To be determined by UV-Vis spectral analysis of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (likely in the range of 254-320 nm).

-

Column Temperature: 30°C

Method Validation

The chosen analytical method must be validated to ensure its accuracy, precision, linearity, and robustness.[6] This involves:

-

Linearity: Preparing a series of calibration standards of known concentrations and demonstrating a linear relationship between concentration and detector response.

-

Accuracy: Assessing the agreement between the measured concentration and the true concentration, often through recovery studies.[6]

-

Precision: Evaluating the repeatability (intra-day) and intermediate precision (inter-day) of the measurements.[6]

-

Selectivity: Ensuring that the method can distinguish the analyte from other components in the sample matrix.[6]

Data Presentation

All experimentally determined solubility data should be recorded in a clear and organized manner.

Table 1: Thermodynamic Solubility of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Deionized Water | 25 | [Experimental Value] | [Experimental Value] |

| Deionized Water | 37 | [Experimental Value] | [Experimental Value] |

| PBS (pH 7.4) | 25 | [Experimental Value] | [Experimental Value] |

| PBS (pH 7.4) | 37 | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] |

| Propylene Glycol | 25 | [Experimental Value] | [Experimental Value] |

Conclusion

The solubility of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a critical parameter that will influence its development as a potential therapeutic agent. This guide has provided the detailed, scientifically-grounded protocols necessary for researchers to accurately and reproducibly determine both the thermodynamic and kinetic solubility of this compound. By following these self-validating systems, from the gold-standard shake-flask method to rapid high-throughput screening, drug development professionals can generate the high-quality data needed to make informed decisions and advance their research.

References

- Chemical Synthesis Database. (2025, May 20). ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate.

- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.).

- Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.

- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025, April 9). ACS Omega.

- Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.

- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025, August 5). ResearchGate.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data (NMR, IR, MS) for Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate: A Technical Guide for Analytical Characterization

Executive Summary & Chemical Context

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (CAS: 133833-93-9; Molecular Weight: 187.22 g/mol ) is a densely functionalized heterocyclic scaffold. Thiazole derivatives of this specific substitution pattern are highly valued in medicinal chemistry, most notably serving as critical precursors in the synthesis of potent 5-lipoxygenase inhibitors [1].

During multistep synthetic campaigns, verifying the regiochemistry of the thiazole ring (specifically the C4-hydroxyl and C5-methyl positioning) is paramount. This whitepaper provides an authoritative, in-depth breakdown of the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles for this compound, explaining the physical causality behind the data and providing self-validating protocols for spectral acquisition.

Causality in Spectroscopic Behavior

To move beyond mere data collection, an analytical scientist must understand why a molecule behaves a certain way under electromagnetic or collisional stress.

Nuclear Magnetic Resonance (NMR) Dynamics

The structural elucidation of this compound relies heavily on resolving the proton environments of the ethyl ester and the functionalized ring. The choice of deuterated solvent is a critical variable. While Chloroform-d (CDCl 3 ) is a standard organic solvent, Dimethyl Sulfoxide-d6 (DMSO-d6) is the superior choice for this specific molecule [2].

-

Hydrogen Bonding Causality: The hydroxyl group at C4 readily participates in intermolecular hydrogen bonding. In non-polar solvents, this leads to peak broadening and unpredictable chemical shifts. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the hydroxyl proton in a distinct chemical environment and slowing its exchange rate. This yields a sharp, integrated broad singlet near δ 10.5 ppm.

-

Ring Deshielding: The C2 carbon is flanked by an electronegative nitrogen atom, a highly polarizable sulfur atom, and an electron-withdrawing ester carbonyl. This extreme electron depletion pushes the C2 13 C resonance significantly downfield to approximately 152.0 ppm.

Mass Spectrometry (ESI-MS) Fragmentation Logic

Under Electrospray Ionization (ESI) in positive mode, the molecule readily forms an [M+H]+ ion at m/z 188.0. The primary fragmentation pathway under Collision-Induced Dissociation (CID) is governed by the thermodynamic lability of the ethyl ester [2].

-

The initial neutral loss of ethanol (46 Da) is driven by the formation of a highly stable acylium ion at m/z 142.0.

-

A secondary, higher-energy pathway involves the loss of ethylene (28 Da) via a McLafferty-type rearrangement, yielding the corresponding carboxylic acid at m/z 160.0.

Infrared (FT-IR) Vibrational Modes

The FT-IR spectrum is dominated by three distinct dipoles:

-

O-H Stretch (~3100–3300 cm −1 ): The breadth of this band is a direct consequence of polymeric hydrogen bonding in the solid state (assuming KBr pellet or ATR-FTIR acquisition).

-

C=O Stretch (~1715 cm −1 ): The ester carbonyl appears sharply, characteristic of an α,β -unsaturated or heteroaromatic-conjugated ester system.

-

C=N Stretch (~1530 cm −1 ): The thiazole ring breathing and C=N stretching manifest as a sharp, medium-intensity peak.

Quantitative Data Summaries

Table 1: 1 H and 13 C NMR Assignments (DMSO-d6, 400 MHz / 100 MHz)

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Structural Assignment |

| 1 H | 10.50 | Broad Singlet (br s) | 1H | - | C4-OH (Thiazole) |

| 1 H | 4.30 | Quartet (q) | 2H | 7.1 | -OCH 2 - (Ethyl) |

| 1 H | 2.25 | Singlet (s) | 3H | - | C5-CH 3 (Thiazole) |

| 1 H | 1.30 | Triplet (t) | 3H | 7.1 | -CH 3 (Ethyl) |

| 13 C | 162.0 | Singlet (Cq) | - | - | C4 (Thiazole-OH) |

| 13 C | 160.0 | Singlet (Cq) | - | - | C=O (Ester) |

| 13 C | 152.0 | Singlet (Cq) | - | - | C2 (Thiazole) |

| 13 C | 115.0 | Singlet (Cq) | - | - | C5 (Thiazole) |

| 13 C | 61.5 | Secondary (CH 2 ) | - | - | -OCH 2 - (Ethyl) |

| 13 C | 14.1 | Primary (CH 3 ) | - | - | -CH 3 (Ethyl) |

| 13 C | 11.5 | Primary (CH 3 ) | - | - | C5-CH 3 (Thiazole) |

Table 2: FT-IR and ESI-MS Key Signals

| Technique | Signal / m/z | Intensity / Characteristic | Assignment / Fragmentation |

| FT-IR | 3100–3300 cm −1 | Broad, strong | O-H stretching (H-bonded) |

| FT-IR | 1715 cm −1 | Sharp, strong | C=O stretching (conjugated ester) |

| FT-IR | 1530 cm −1 | Medium, sharp | C=N stretching (thiazole ring) |

| ESI-MS (+) | 188.0 m/z | Base Peak (100%) | [M+H]+ intact molecular ion |

| MS/MS (188) | 142.0 m/z | High | [M+H−EtOH]+ (Acylium ion) |

| MS/MS (188) | 160.0 m/z | Medium | [M+H−C2H4]+ |

Standardized Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes an internal check to confirm the integrity of the instrument and the sample before data is accepted.

Protocol A: Self-Validating NMR Acquisition

-

Sample Preparation: Weigh 15.0 ± 0.5 mg of the analyte. Dissolve completely in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

-

Self-Validation Check: TMS acts as an internal zero-point calibrant. If the TMS peak deviates from 0.00 ppm, the chemical shift axis must be recalibrated.

-

-

Shimming and Tuning: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching (ATM) on the probe, followed by rigorous gradient shimming.

-

Self-Validation Check: Optimizing B0 magnetic field homogeneity ensures sharp line widths. The TMS peak width at half-height must be < 1.0 Hz; otherwise, the ethyl quartet at 4.30 ppm will not resolve properly.

-

-

Pulse Sequence Execution: Run a standard 1D 1 H sequence (zg30) with 16 scans and a 1D 13 C sequence (zgpg30 with proton decoupling) with 512 scans.

-

Data Processing: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transform. Phase and baseline correct manually to ensure accurate integration of the broad C4-OH peak.

Protocol B: LC-MS/MS System Suitability and Acquisition

-

System Suitability Test (SST): Infuse an ESI-L low concentration tuning mix prior to the analytical run.

-

Self-Validation Check: This validates mass accuracy (< 5 ppm error) and quadrupole resolution. If the tuning mix fails, the instrument optics require cleaning or recalibration.

-

-

Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Acetonitrile:Water supplemented with 0.1% Formic Acid.

-

Causality: Formic acid acts as an essential proton source, driving the thermodynamic formation of the [M+H]+ ion in the electrospray droplet.

-

-

Ionization and Acquisition: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350 °C.

-

CID Fragmentation: Isolate the m/z 188.0 precursor ion in Q1. Apply a collision energy (CE) ramp of 15–30 eV using Argon as the collision gas in Q2.

-

Causality: The energy ramp ensures sufficient internal energy is deposited to observe both the low-energy ethanol loss and the higher-energy ethylene cleavage.

-

Visualizing Workflows and Mechanisms

ESI-MS/MS Collision-Induced Dissociation (CID) fragmentation pathway.

Self-validating NMR sample preparation and data acquisition workflow.

References

-

Kerdesky, F. A. J., et al. "4-Hydroxythiazole inhibitors of 5-lipoxygenase." Journal of Medicinal Chemistry 34.7 (1991): 2158-2165. URL:[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 8th Edition. URL:[Link]

Technical Whitepaper: Chemical Profiling, Synthesis, and Applications of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

Executive Summary

The 4-hydroxythiazole scaffold is a highly versatile pharmacophore and fluorophore precursor in modern synthetic chemistry. Specifically, Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (CAS: 133833-93-9) serves as a critical building block for designing 5-lipoxygenase (5-LOX) inhibitors and click-chemistry-compatible fluorescent probes. This whitepaper provides a comprehensive technical breakdown of its core chemical identifiers, physicochemical properties, and a field-proven, self-validating protocol for its synthesis via a modified Hantzsch condensation.

Core Chemical Identifiers & Physicochemical Profiling

Accurate structural identification is the bedrock of reproducible research. The presence of the ethyl ester at the C2 position and the methyl group at the C5 position heavily influences the electronic distribution of the thiazole ring, stabilizing the 4-hydroxy tautomer over its keto (thiazolidin-4-one) counterpart.

Table 1: Primary Chemical Identifiers

| Property | Value |

| Compound Name | Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate |

| CAS Registry Number | 133833-93-9[1] |

| SMILES | CCOC(=O)C1=NC(=C(C)S1)O[1] |

| InChIKey | XGTYLIJXUZQDJK-UHFFFAOYAB[1] |

| Molecular Formula | C₇H₉NO₃S[1] |

Table 2: Analytical & Mass Spectrometry Data

For researchers utilizing LC-MS workflows, understanding the adduct profile and collision cross-section (CCS) is vital for accurate peak annotation.

| Parameter | Value |

| Molecular Weight | 187.22 g/mol |

| Melting Point | 163–164 ºC[1] |

| Monoisotopic Mass | 187.03032 Da[2] |

| HRMS [M+H]⁺ Adduct | 188.03760 m/z (Predicted CCS: 137.3 Ų)[2] |

| HRMS [M-H]⁻ Adduct | 186.02304 m/z (Predicted CCS: 139.3 Ų)[2] |

Mechanistic Pathway & Synthesis Workflow

The synthesis of highly substituted 4-hydroxythiazoles relies on a modified Hantzsch thiazole synthesis. From a mechanistic standpoint, the reaction between a thioamide and an α-halo ester must be carefully controlled to prevent premature ester hydrolysis while providing enough activation energy for ring closure.

Fig 1: Modified Hantzsch synthesis workflow for ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate.

Self-Validating Experimental Protocol

To ensure high-fidelity results, the following protocol integrates causality-driven steps with in-process validation checkpoints.

-

Reagent Preparation: In an oven-dried, 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 10.0 mmol of ethyl thiooxamate in 20 mL of anhydrous ethanol.

-

Causality: Anhydrous conditions are mandatory. The presence of water, combined with a base, will trigger the saponification of the C2 ethyl ester, destroying the starting material.

-

-

Base Activation: Add 11.0 mmol of anhydrous potassium carbonate ( K2CO3 ) to the solution.

-

Causality: K2CO3 acts as a heterogeneous acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the S-alkylation step. Without this base, the thioamide nitrogen becomes protonated, completely halting the subsequent nucleophilic attack required for cyclization.

-

-

Alkylation & Cyclization: Cool the mixture to 0 °C and add 10.0 mmol of ethyl 2-bromopropanoate dropwise. Stir for 30 minutes, then elevate the temperature to reflux (78 °C) for 3 hours.

-

Causality: The initial 0 °C phase controls the highly exothermic S-alkylation. The subsequent reflux provides the necessary thermal activation energy to drive the intramolecular cyclization (nitrogen attacking the ester carbonyl) and subsequent dehydration.

-

-

In-Process Validation (System Check 1): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the UV-active thioamide spot is fully consumed, validating the cyclization step.

-

Isolation: Cool the mixture to room temperature. Filter the suspension to remove the KBr byproduct salts. Concentrate the filtrate in vacuo and recrystallize the crude solid from hot ethanol.

-

Post-Process Validation (System Check 2): Analyze the purified crystals. A successful synthesis is self-validated by a sharp melting point of 163–164 ºC[1] and an LC-MS peak exhibiting an [M+H]+ adduct at exactly 188.037 m/z[2].

Pharmacological and Industrial Relevance

5-Lipoxygenase (5-LOX) Inhibition

The 4-hydroxythiazole class has been extensively validated in medicinal chemistry as a potent inhibitor of 5-lipoxygenase, a key enzyme in the inflammatory leukotriene biosynthesis pathway. The 4-hydroxy moiety is not merely structural; it is functionally required to chelate the non-heme iron in the 5-LOX active site or act as a localized redox inhibitor[3]. The presence of the methyl group at C5 provides necessary lipophilicity to anchor the molecule within the enzyme's hydrophobic binding pocket.

Fluorescent Probes and Click Chemistry

Beyond pharmacology, 4-hydroxythiazoles are highly valued in materials science and bio-imaging. When the 4-hydroxy position is deprotonated, these molecules exhibit an intense bathochromic shift in UV-Vis absorption. Consequently, derivatives of this scaffold are frequently alkylated at the oxygen atom to create azide-bearing fluorophores, enabling highly specific covalent attachment to biological macromolecules via Sharpless "click chemistry"[4].

References

- Chemical Synthesis Database: ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. Source: chemsynthesis.com.

- Sigma-Aldrich: ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. Source: sigmaaldrich.com.

- PubChemLite: 133833-93-9 (C7H9NO3S). Source: uni.lu.

- Organometallics: Design, Synthesis and Biological Evaluation of Ferrocenyl Thiazole and Thiazolo[5,4-d]thiazole Catechols as Inhibitors of 5-hLOX. Source: acs.org.

- Beilstein Journal of Organic Chemistry: A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. Source: beilstein-journals.org.

Sources

A Technical Guide to Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate: A Versatile Scaffold in Modern Medicinal Chemistry

Abstract

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1][2][3] This guide focuses on a specific, highly functionalized derivative, Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. While not an end-drug itself, this compound represents a synthetically tractable and exceptionally versatile intermediate. Its strategic placement of reactive handles—a nucleophilic hydroxyl group and an electrophilic ester—makes it a powerful building block for constructing complex molecular architectures. We will explore its efficient synthesis, key structural features for derivatization, and its proven application in the development of potent anticancer agents, thereby providing researchers and drug development professionals with a comprehensive technical overview of its utility in modern therapeutic design.

The Thiazole Nucleus: A Privileged Scaffold in Drug Discovery

Nitrogen- and sulfur-containing heterocycles are paramount in the drug discovery process, and the thiazole ring is among the most prominent.[1] This five-membered aromatic ring is a key pharmacophore found in a wide array of clinically significant drugs, including the antimicrobial sulfathiazole, the antiretroviral ritonavir, and the potent tyrosine kinase inhibitor dasatinib, used in cancer therapy.[2][3][4] The success of the thiazole nucleus stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic accessibility. Thiazole derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][5]

This guide delves into the specifics of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate, a scaffold that embodies the potential of the thiazole family. Its unique substitution pattern provides a pre-functionalized platform for medicinal chemists to explore structure-activity relationships (SAR) efficiently.

Physicochemical Properties and Synthesis

Understanding the fundamental properties and synthesis of a core scaffold is critical for its effective utilization in a drug discovery campaign.

| Property | Value | Reference |

| CAS Number | 133833-93-9 | [6] |

| Molecular Formula | C₇H₉NO₃S | [6] |

| Molecular Weight | 187.219 g/mol | [6] |

| Melting Point | 163-164 °C | [6] |

Synthesis Pathway: A Modern Hantzsch Approach

The classical Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with a thioamide, remains a foundational method. However, modern synthetic chemistry prioritizes efficiency, atom economy, and reduced operational complexity. A highly effective one-pot synthesis for substituted ethyl thiazole-5-carboxylates has been developed, which avoids the isolation of unstable α-halo intermediates.[7][8] This approach, adapted for our target molecule, involves the in situ α-bromination of ethyl acetoacetate followed by cyclization with thiourea.

The causality behind this one-pot strategy is twofold: first, it minimizes handling of the lachrymatory and unstable ethyl 2-bromoacetoacetate; second, it improves overall yield by telescoping two reaction steps.[7]

Caption: One-pot synthesis workflow for the target thiazole scaffold.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methods for similar structures and is designed to be a self-validating system with clear endpoints.[7]

Materials:

-

Ethyl acetoacetate (1.0 equiv.)

-

Thiourea (1.0 equiv.)

-

N-Bromosuccinimide (NBS) (1.2 equiv.)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, add ethyl acetoacetate (1.0 equiv.) dissolved in a 2.5:1 mixture of water and THF.

-

Rationale: The use of a biphasic solvent system helps to manage the solubility of both the organic starting materials and the inorganic reagents. Cooling is essential to control the initial exothermic bromination reaction.

-

-

Bromination: Slowly add N-Bromosuccinimide (NBS, 1.2 equiv.) portion-wise to the stirred solution, ensuring the temperature remains below 5°C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Rationale: NBS is a safe and effective source of electrophilic bromine for the in situ α-bromination of the β-ketoester. A slight excess ensures complete consumption of the starting material.

-

-

Reaction Monitoring (Trustworthiness Checkpoint): Monitor the disappearance of ethyl acetoacetate using Thin-Layer Chromatography (TLC) with a 2:1 petroleum ether-ethyl acetate mobile phase. The starting material should be fully consumed before proceeding.

-

Cyclization: Add thiourea (1.0 equiv.) to the reaction mixture in one portion. Equip the flask with a reflux condenser and heat the mixture to 80°C for 2-3 hours.

-

Rationale: Heating provides the necessary activation energy for the nucleophilic attack of the thiourea sulfur onto the α-bromo carbon, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.

-

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield the final product as a white or off-white solid.

Role in Medicinal Chemistry: A Versatile Synthetic Intermediate

The true value of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate lies in its capacity as a versatile building block. Its structure contains three key points for diversification, allowing for the systematic exploration of chemical space.

Key Structural Features for Derivatization

-

C4-Hydroxyl Group: This nucleophilic group is the most versatile handle. It can be readily alkylated or acylated to introduce a vast array of side chains, linkers, or other pharmacophoric elements. This position is crucial for modulating solubility, cell permeability, and target engagement.

-

C2-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form an amide library. This is a classic strategy in medicinal chemistry to probe for key hydrogen bond interactions within a target's binding site.

-

C5-Methyl Group: While less reactive, this group provides a steric footprint and contributes to the lipophilicity of the scaffold.

Case Study: Development of Anticancer Agents for Glioblastoma

A compelling example of this scaffold's utility is in the synthesis of novel thiazole-1,2,3-triazole hybrids with potent activity against human glioblastoma cell lines.[9] Researchers utilized the C4-hydroxyl group as the anchor point for derivatization.

The synthetic strategy involved two key steps:

-

Propargylation: The hydroxyl group of a related precursor, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, was alkylated with propargyl bromide. This installed a terminal alkyne, a key functional group for "click chemistry".[9]

-

Click Chemistry: The alkyne-functionalized thiazole was then reacted with a panel of substituted phenyl azides via a 1,3-dipolar cycloaddition to generate a library of 1,2,3-triazole-linked hybrids.[9] This reaction is highly efficient and tolerant of diverse functional groups, making it ideal for library synthesis.

Caption: Derivatization pathway to produce anticancer thiazole hybrids.

The resulting compounds showed potent cytotoxic activity, with some derivatives exhibiting IC₅₀ values in the low single-digit micromolar range, demonstrating the effectiveness of this synthetic strategy.[9]

| Compound ID (from source) | R-Group on Triazole | IC₅₀ vs. Glioblastoma Cells (µM) |

| 5h | 4-methyl-2-carboxymethylphenyl | 3.20 ± 0.32 |

| 5f | 3-chlorophenyl | 4.72 ± 3.92 |

| 5c | 4-iodophenyl | 10.67 ± 0.94 |

| Temozolomide (Ref.) | N/A | >100 |

| (Data synthesized from reference[9]) |

Potential in Antimicrobial Drug Discovery

The thiazole nucleus is a well-established pharmacophore in antimicrobial agents.[10][11][12] The structural features of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate make it an attractive starting point for developing new anti-infectives. For instance, hydrolysis of the C2-ester followed by amide coupling with various amines or heterocyclic fragments could yield novel compounds targeting bacterial enzymes like DNA gyrase or dihydrofolate reductase.[13] SAR studies on other thiazole series have shown that combining the thiazole core with other heterocycles like pyrazoline can lead to potent antimicrobial activity.[10][13]

Bio-analytical Workflow: From Synthesis to Activity

A successful drug discovery program relies on a logical and integrated workflow. The utility of a scaffold like Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is only realized through systematic synthesis, purification, characterization, and biological evaluation.

Caption: A typical workflow for scaffold-based drug discovery.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard, trustworthy method for assessing the cytotoxic effects of newly synthesized derivatives on a cancer cell line.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette, incubator, microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the wells. Include "cells only" (vehicle control) and "medium only" (blank) wells.

-

Trustworthiness Checkpoint: A positive control (e.g., Doxorubicin) should be run in parallel to validate the assay's performance.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours.

-

Rationale: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

-

Solubilization: Carefully remove the MTT solution and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a high-value scaffold for medicinal chemistry. Its efficient one-pot synthesis and strategically positioned reactive handles make it an ideal starting point for the development of diverse compound libraries. As demonstrated by its successful application in creating potent glioblastoma inhibitors, its true potential is realized when used as a foundational block for building more complex, biologically active molecules.[9]

Future research should focus on expanding the derivatization of this core. Exploring different chemical linkers attached to the C4-hydroxyl group, generating extensive amide libraries at the C2-position, and screening these new chemical entities against a broader range of biological targets—such as kinases, proteases, and microbial enzymes—will undoubtedly unlock new therapeutic opportunities grounded in this versatile thiazole scaffold.

References

-

Keri, R. S., et al. (2015). A structure-activity relationship study of thiazole derivatives with h1-antihistamine. Acta Poloniae Pharmaceutica, 72(4), 635-646. [Link]

-

Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-132. [Link]

-

Bence, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules, 27(18), 5898. [Link]

-

Borcea, A.-M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 296. [Link]

-

Cuartas, M. A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 296. [Link]

-

Kumar, R., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 114-124. [Link]

-

Ahmad, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3981. [Link]

-

Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-617. [Link]

-

Rani, S., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar, 4(2), 5272. [Link]

-

Kumar, A., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 6(10), 6899-6910. [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. Chemical Synthesis Database. Retrieved March 31, 2026, from [Link]

-

Chemical Synthesis Database. (n.d.). 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid. Chemical Synthesis Database. Retrieved March 31, 2026, from [Link]

-

Patel, R., et al. (2012). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. [Link]

-

Molbase. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis. Molbase. Retrieved March 31, 2026, from [Link]

-

Yang, X., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1086-1093. [Link]

-

ResearchGate. (2021). N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides bearing heteroaromatic rings as novel antibacterial agents: Design, synthesis, biological evaluation and target identification. ResearchGate. [Link]

-

PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. Retrieved March 31, 2026, from [Link]

-

Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 53. [Link]

-

NextSDS. (n.d.). ETHYL 4-HYDROXY-2-(4-METHYLPHENYL)-1,3-THIAZOLE-5-CARBOXYLATE. NextSDS. Retrieved March 31, 2026, from [Link]

-

Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

-

Shweta, S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Biointerface Research in Applied Chemistry, 13(4), 335. [Link]

-

ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

-

Hussain, S., et al. (2014). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 19(9), 14831-14847. [Link]

-

El-Sharkawy, M. A., et al. (2022). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Archiv der Pharmazie, 355(5), 2100465. [Link]

-

Kumar, A., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(6), 14319-14332. [Link]

-

El-Sayed, W. A., et al. (2023). NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. Bulletin of the Chemical Society of Ethiopia, 37(2), 427-443. [Link]

-

Jassas, R. S., et al. (2021). Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. Zeitschrift für Naturforschung C, 76(5-6), 195-207. [Link]

-

Al-wsaby, S. A., et al. (2024). Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole-Thiazole Hybrids as Potent Colon Cancer Inhibitors. ChemistryOpen, 13(3), e202300222. [Link]

-

Al-Ghorbani, M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon, 11(8), e29337. [Link]

-

Yang, X., et al. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Molbank, 2016(4), M919. [Link]

-

Chen, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2249764. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. sciencescholar.us [sciencescholar.us]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. archives.ijper.org [archives.ijper.org]

- 5. mdpi.com [mdpi.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. mdpi.com [mdpi.com]

- 11. jchemrev.com [jchemrev.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: A Guided Protocol for the Synthesis of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] The protocol leverages a modified Hantzsch thiazole synthesis, a robust and widely adopted method for constructing the thiazole ring system.[2][3] The synthesis originates from the readily available starting material, ethyl acetoacetate. This document is intended for researchers, scientists, and professionals in organic synthesis and drug discovery, offering not only a step-by-step protocol but also the underlying mechanistic principles and expert insights into critical experimental parameters. The described methodology is designed to be self-validating, incorporating checkpoints for reaction monitoring and detailed characterization of the final product.

Introduction and Significance

Thiazole derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals, including antibiotics, anti-inflammatory agents, and anticancer drugs.[4][5][6] The unique electronic properties of the thiazole ring, conferred by the nitrogen and sulfur heteroatoms, allow for a wide range of biological activities and make it a privileged scaffold in drug design.[7][8]

The target molecule, Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate, is of particular interest due to its multifunctional nature. The ester at the C2 position, the hydroxyl group at C4, and the methyl group at C5 offer multiple points for further chemical modification, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. This synthesis follows the fundamental principles of the Hantzsch thiazole synthesis, first described in 1887, which classically involves the condensation of an α-haloketone with a thioamide.[2][9] In this protocol, we adapt this principle by first generating an α-halo derivative of ethyl acetoacetate, which then undergoes cyclocondensation to yield the target thiazole.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step sequence that can often be performed in a one-pot fashion, enhancing efficiency.[10][11] The overall transformation is a Hantzsch-type condensation.

Step 1: α-Halogenation of Ethyl Acetoacetate The synthesis initiates with the α-halogenation of ethyl acetoacetate. This is a critical step to activate the molecule for the subsequent nucleophilic attack and cyclization. We will use N-Bromosuccinimide (NBS) for this purpose, as it is a reliable and selective brominating agent for activated methylene groups under mild conditions.[10] The reaction proceeds via an enol or enolate intermediate, with the bromine adding to the electron-rich α-carbon.

Step 2: Cyclocondensation and Aromatization The resulting ethyl 2-bromo-3-oxobutanoate is a classic α-haloketone intermediate. This intermediate is then reacted with a thioamide-containing nucleophile. To achieve the desired ethyl carboxylate at the C2 position, ethyl thiooxamate (EtOOC-C(S)NH₂) is the logical, though specialized, thioamide partner. The mechanism involves three key stages:

-

S-Alkylation: The sulfur atom of the thioamide acts as a potent nucleophile, attacking the carbon bearing the halogen (an Sₙ2 reaction) to form an isothiourea intermediate.[9]

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone carbonyl carbon.

-

Dehydration & Tautomerization: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. The final product exists predominantly in the 4-hydroxy tautomeric form, which is the more stable enol configuration.

The mechanistic pathway is illustrated in the diagram below.

Caption: Mechanism for the synthesis of the target thiazole.

Experimental Protocol

This protocol is designed as a one-pot procedure which improves efficiency and reduces waste by avoiding the isolation of the potentially lachrymatory bromo-intermediate.[10][12]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 50 | 6.51 g (5.8 mL) | Reagent grade, ≥99% |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 60 | 10.7 g | Recrystallize if yellow |

| Ethyl Thiooxamate | C₄H₇NO₂S | 133.17 | 50 | 6.66 g | Synthesize or procure |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 30 mL | Anhydrous |

| Water (Deionized) | H₂O | 18.02 | - | 30 mL | - |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | Saturated solution |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL | For extraction |

| Brine | NaCl(aq) | - | - | ~50 mL | Saturated solution |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | ~5 g | For drying |

Step-by-Step Procedure

Sources

- 1. nbinno.com [nbinno.com]

- 2. synarchive.com [synarchive.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Significance of Thiazole-based Heterocycles for Bioactive Systems | IntechOpen [intechopen.com]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application Note & Protocol: A Streamlined One-Pot Synthesis of 2-Substituted-4-Methylthiazole-5-Carboxylates

Abstract

This application note details a robust and efficient one-pot procedure for the synthesis of a variety of 2-substituted-4-methylthiazole-5-carboxylates. Thiazole derivatives are significant structural motifs in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] The described method circumvents the limitations of traditional multi-step Hantzsch thiazole syntheses, such as tedious work-ups and low overall yields, by integrating the initial α-bromination of a β-ketoester and the subsequent cyclization with a thiourea derivative into a single, streamlined process.[5][6] This protocol offers a significant improvement in efficiency, with reported yields substantially higher than conventional methods, and employs readily available starting materials under mild reaction conditions.[5][6][7]

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring system is a "privileged structure" in drug discovery, present in a wide range of natural products and synthetic pharmaceuticals.[2][4] Derivatives of 2-amino-1,3-thiazoles, in particular, have garnered considerable attention due to their diverse biological activities. These compounds have found applications in the development of treatments for allergies, hypertension, inflammation, schizophrenia, and various bacterial and viral infections.[5][6] Specifically, ethyl 2-amino-4-methylthiazole-5-carboxylate and its analogs are crucial building blocks for synthesizing medicinally important agents, including compounds with demonstrated antileukemic and antineoplastic potential.[5][6] Given their importance, the development of efficient and scalable synthetic routes to these molecules is of paramount interest to researchers in organic synthesis and drug development.

Reaction Principle: An Enhanced Hantzsch Synthesis

The classical Hantzsch thiazole synthesis involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[1][4][8] The one-pot protocol described herein is an evolution of this fundamental reaction. It commences with the in situ α-bromination of ethyl acetoacetate using N-bromosuccinimide (NBS). The resulting unstable intermediate, ethyl 2-bromo-3-oxobutanoate, is not isolated but is directly reacted with a thiourea or an N-substituted thiourea derivative. The subsequent intramolecular cyclization and dehydration afford the desired 2-substituted-4-methylthiazole-5-carboxylate in a single operational sequence. This "one-pot" approach simplifies the experimental procedure, reduces reaction time, and significantly boosts the overall yield.[5][7][9]

Experimental Workflow Diagram

Caption: Workflow for the one-pot synthesis of 2-substituted-4-methylthiazole-5-carboxylates.

Detailed Synthesis Protocol

This protocol provides a general procedure for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate. The same procedure can be adapted for N-substituted thioureas, although reaction times and purification methods may vary.

Materials and Reagents:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea (or N-substituted thiourea derivative)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ammonia solution

-

Ethyl acetate (for extraction/recrystallization)

-

Petroleum ether (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equivalent) in a mixture of deionized water and tetrahydrofuran (THF). A typical solvent ratio is 2-3 parts water to 1 part THF.[9]

-

α-Bromination: Cool the reaction mixture to below 0°C using an ice bath. To this cooled solution, add N-bromosuccinimide (NBS) (1.2 equivalents) portion-wise, ensuring the temperature remains low. After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 2 hours.

-

Rationale: The initial cooling prevents runaway reactions and minimizes side-product formation during the exothermic bromination. NBS is a convenient and effective brominating agent for the active methylene group of ethyl acetoacetate. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[5]

-

-

Cyclization: Once the starting ethyl acetoacetate is consumed (as indicated by TLC), add thiourea (1.0 equivalent) to the reaction mixture.

-

Heating: Heat the reaction mixture to 80°C and maintain this temperature for approximately 2 hours.

-

Rationale: Heating provides the necessary activation energy for the cyclization reaction between the in-situ generated α-bromo ketone and the thiourea.

-

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A salt of the thiazole product may precipitate. Basify the mixture with an ammonia solution to obtain the free base of the target compound.[9]

-

Purification: The crude product can be purified by extraction with ethyl acetate followed by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield the pure 2-substituted-4-methylthiazole-5-carboxylate.[7]

Scope of the Reaction: Representative Examples

The one-pot synthesis is versatile and accommodates a range of substituents on the thiourea nitrogen. The following table summarizes the yields obtained for various 2-substituted-4-methylthiazole-5-carboxylates.

| Entry | 2-Substituent (from Thiourea) | Yield (%) |

| 1 | Amino (from Thiourea) | 72 |

| 2 | Allylamino | 76 |

| 3 | Isopropylamino | 62 |

| 4 | Phenylamino | 50 |

| 5 | 4-Chlorophenylamino | 73 |

| 6 | 4-Methoxyphenylamino | 65 |

| 7 | 4-Sulfamoylphenylamino | 23 |

(Data synthesized from multiple sources)[7]

Observations:

-

Unsubstituted thiourea generally provides a high yield in a shorter reaction time.[7]

-

N-alkyl substituted thioureas also afford good yields.[7]

-

N-aryl thioureas are well-tolerated, with both electron-donating and electron-withdrawing groups on the phenyl ring providing moderate to good yields.[7]

-

Steric hindrance or certain functional groups, such as the sulfonamide group, may lead to a decrease in yield.[7]

Conclusion

The one-pot synthesis of 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials represents a significant advancement over traditional multi-step methods.[5][6][7] This procedure is not only more efficient in terms of yield and reaction time but also offers a simpler and more environmentally benign approach by minimizing solvent use and avoiding the isolation of intermediates.[5][6][9] The versatility of this method makes it a valuable tool for academic and industrial researchers in the fields of medicinal chemistry and drug development, facilitating the rapid generation of diverse thiazole libraries for biological screening.

References

-

Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49. [Link]

-

Taylor & Francis. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

-

ResearchGate. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

-

Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

- Google Patents. (2011).

-

National Center for Biotechnology Information. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. [Link]

-

HETEROCYCLES. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. [Link]

-

ACG Publications. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. [Link]

-

ScienceDirect. (2014). A three-component one-pot synthesis of 2-alkoxy-4-amino-N-arylthiazole-5-carboxamides. [Link]

-

Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. [Link]

-

MDPI. (2014). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. [Link]

-

National Center for Biotechnology Information. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. [Link]

-

MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

-

SynArchive. (2026). Hantzsch Thiazole Synthesis. [Link]

-

Organic Chemistry Portal. (2025). Thiazole synthesis. [Link]

-

KUEY. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

-

Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. html.rhhz.net [html.rhhz.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mobt3ath.com [mobt3ath.com]

- 7. researchgate.net [researchgate.net]

- 8. synarchive.com [synarchive.com]

- 9. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

Application Note: Hantzsch Thiazole Synthesis for Substituted Thiazoles in Drug Discovery

Introduction & Scientific Rationale

The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—is a highly privileged scaffold in medicinal chemistry. It is a core structural component in numerous FDA-approved therapeutics, ranging from the anticancer kinase inhibitor dasatinib to the broad-spectrum antibiotic ampicillin[1]. The Hantzsch Thiazole Synthesis , first reported in 1887, remains the most robust, dependable, and widely utilized methodology for constructing these substituted heterocycles[2].

By condensing an α -haloketone (or α -haloaldehyde) with a thioamide or thiourea, researchers can rapidly generate diverse libraries of 2,4,5-substituted thiazoles. This application note provides an in-depth mechanistic breakdown, structure-activity relationship (SAR) guidelines, and optimized experimental protocols tailored for modern drug development professionals.

Mechanistic Pathway

The Hantzsch synthesis is a highly efficient cyclocondensation reaction. Understanding the stepwise mechanism is critical for troubleshooting low yields and preventing the formation of isomeric impurities.

-

Nucleophilic Attack: The reaction initiates when the highly nucleophilic sulfur atom of the thioamide/thiourea attacks the α -carbon of the haloketone via an SN2 mechanism, displacing the halide ion[3].

-

Cyclization: An intramolecular nucleophilic attack follows. The nitrogen atom of the thioamide attacks the electrophilic carbonyl carbon of the ketone, forming a five-membered hydroxythiazoline intermediate[4].

-

Dehydration: Driven by the thermodynamic stability of aromatization, the intermediate undergoes rapid dehydration (loss of H2O ) to yield the fully aromatic substituted thiazole[3].

Mechanistic pathway of the Hantzsch thiazole synthesis.

Structure-Activity Relationship (SAR) & Pharmaceutical Relevance

The ability to modularly substitute the thiazole ring at the 2-, 4-, and 5-positions makes the Hantzsch protocol invaluable for SAR studies[3]. The physicochemical properties of the resulting library dictate target specificity, metabolic stability, and overall pharmacokinetics[1].

Table 1: SAR of Thiazole Ring Modifications[1]

| Position | Structural Modification | Effect on Biological Activity | Common Substituents |

| 2-Position | Electron-withdrawing groups | Enhanced kinase inhibition, antimicrobial efficacy | -COOH, -CN, -NO 2 , Thiourea |

| 4-Position | Aromatic substitution | Improved metabolic stability and target binding | -Phenyl, -Pyridyl |

| 5-Position | Alkyl/aryl groups | Increased lipophilicity and cell permeability | -CH 3 , -CF 3 , -Phenyl |

| N3-Position | N-alkylation | Reduced activity (disrupts aromaticity/binding) | Generally avoided |

Experimental Methodologies

The following protocols outline both the classical approach and a modern, green-chemistry optimized workflow.

Standard experimental workflow for Hantzsch thiazole synthesis.

Protocol A: Classical Synthesis of 2-Aminothiazoles

This protocol utilizes standard thermal refluxing, ideal for robust, scale-up synthesis of basic thiazole scaffolds[2][5].

Materials:

-

Thiourea (0.1 mol)

-

α -Haloketone (e.g., Chloroacetaldehyde or 2-bromoacetophenone) (0.1 mol)

-

Anhydrous Ethanol (50 mL)

-

5% Aqueous Sodium Bicarbonate ( NaHCO3 ) or Sodium Carbonate ( Na2CO3 )

Step-by-Step Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.1 mol of thiourea in 50 mL of anhydrous ethanol with gentle warming.

-

Controlled Addition: Cool the solution to room temperature. Attach an addition funnel and add 0.1 mol of the α -haloketone dropwise over 15–20 minutes.

-

Causality Note: The initial nucleophilic attack is highly exothermic. Rapid addition causes localized overheating, which promotes the formation of unwanted bis-thiazoles and 2-imino-2,3-dihydrothiazole isomeric impurities[6].

-

-

Reflux: Attach a reflux condenser and heat the mixture to 70–80°C for 2 to 4 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 3:1).

-

Neutralization & Precipitation: Once complete, cool the mixture to room temperature. Pour the contents into a beaker containing 100 mL of 5% Na2CO3 solution while stirring vigorously.

-

Causality Note: The reaction generates hydrohalic acid (e.g., HCl or HBr) as a byproduct, yielding the water-soluble hydrohalide salt of the thiazole. Neutralizing with a mild base converts the product back into its free-base form, drastically reducing its aqueous solubility and forcing it to precipitate[3][5].

-

-

Isolation: Collect the precipitated solid via vacuum filtration using a Buchner funnel. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts.

-

Self-Validation: Recrystallize the crude product from hot ethanol. Verify purity via melting point analysis and 1H -NMR (look for the characteristic isolated thiazole proton singlet around δ 7.0 - 7.5 ppm, depending on substitution).

Protocol B: Green Chemistry & Microwave-Assisted Synthesis

Traditional methods often require volatile organic solvents and long reaction times. Modern optimization utilizes microwave irradiation and heterogeneous catalysts to improve yields and reduce environmental impact[7][8].

Step-by-Step Procedure:

-

Preparation: In a 20 mL microwave-safe reaction vial, combine the α -haloketone (5.0 mmol) and thiourea (7.5 mmol).

-

Solvent/Catalyst Addition: Add 5 mL of distilled water (or operate under solvent-free conditions) and 5 mol% of silica-supported tungstosilicic acid as a reusable heterogeneous catalyst[7].

-

Irradiation: Seal the vial and subject it to microwave irradiation (100–250 W) at 90°C for 10–15 minutes[9].

-

Workup: Cool the vial. Add ethyl acetate to extract the organic product, leaving the heterogeneous silica catalyst in the aqueous/solid phase. Filter out the catalyst (which can be washed and reused)[7].

-

Concentration: Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the pure substituted thiazole.

Optimization & Troubleshooting Data

When adapting the Hantzsch synthesis for novel substrates, empirical optimization of the solvent and energy source is highly recommended. The table below summarizes quantitative yield improvements based on recent methodological advancements.

Table 2: Optimization of Reaction Conditions (Method vs. Yield)[1][6][7]

| Synthetic Methodology | Solvent / Catalyst System | Reaction Time | Average Yield | Primary Advantage |

| Classical Thermal | Ethanol / None | 2.0 – 4.0 hours | 75% – 85% | Highly scalable, standard equipment |

| Ultrasound-Assisted | Water-Ethanol / Silica-Tungstosilicic Acid | 15 – 30 mins | 79% – 90% | Catalyst is recoverable/reusable |

| Microwave-Assisted | Water / None | 6 – 15 mins | 82% – 89% | Fastest reaction time, green chemistry |

Troubleshooting Tip: If yields remain low, check the pH of the reaction mixture. Highly acidic conditions drive the formation of isomeric impurities. Maintaining a neutral to slightly basic environment during workup is critical for maximizing the recovery of the free-base thiazole[6].

References

-

Kuey.net. Systematic Review On Thiazole And Its Applications. Available at:[Link]

-

Journal of Pharma Insights and Research. Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives. Available at: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

-

MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

Sources

- 1. jopir.in [jopir.in]

- 2. kuey.net [kuey.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]